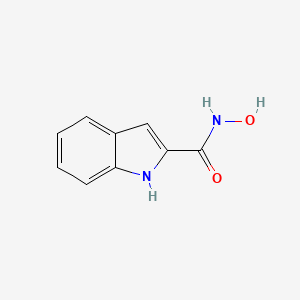

N-Hydroxy-1H-indole-2-carboxamide

Overview

Description

“N-Hydroxy-1H-indole-2-carboxamide” belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole .

Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Hydroxy-1H-indole-2-carboxamide” can be inferred from its molecular structure. For instance, the presence of the carboxamide group and the indole ring can influence its solubility, reactivity, and other properties .Scientific Research Applications

Enzyme Inhibition

Indole derivatives, including N-Hydroxy-1H-indole-2-carboxamide, have been studied for their unique inhibitory properties against various enzymes . The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .

Antioxidant Role

Some N-substituted indole-2- and 3-carboxamide derivatives have been synthesized and investigated for their antioxidant roles . This research aims to identify structural characteristics responsible for antioxidant activity.

Regulation of Glucose Metabolism

Certain indole-2-carboxamide derivatives have been found to be involved in the regulation of glucose metabolism . This property can control cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .

Anticancer Activity

Indole derivatives have shown potential as anticancer agents . For instance, N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines .

Antiviral Activity

Indole derivatives have demonstrated antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives, including N-Hydroxy-1H-indole-2-carboxamide, have been studied for their anti-inflammatory properties . This is due to their ability to interact with various biological receptors, which can help in the development of new therapeutic derivatives .

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties . Their broad-spectrum biological activities make them an important area of research for the development of new antimicrobial agents .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . Their ability to regulate glucose metabolism makes them a promising area of research for the development of new antidiabetic drugs .

Mechanism of Action

Target of Action

N-Hydroxy-1H-indole-2-carboxamide primarily targets MmpL3 , a protein involved in the transport of lipids in Mycobacterium tuberculosis . The compound also interacts with PYGB , a glycogen phosphorylase found in mouse astrocytes . These targets play crucial roles in the survival and virulence of their respective organisms.

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds . The presence of the carboxamide moiety in N-Hydroxy-1H-indole-2-carboxamide allows it to form these bonds with a variety of enzymes and proteins, often resulting in the inhibition of their activity .

Biochemical Pathways

It is known that the compound can inhibit the activity of enzymes and proteins involved in lipid transport and glycogen metabolism . This can lead to downstream effects such as the disruption of lipid homeostasis in Mycobacterium tuberculosis and the protection against hypoxia/reoxygenation (H/R) injury in mouse astrocytes .

Pharmacokinetics

The compound’s high lipophilicity likely facilitates its diffusion through lipid-rich environments .

Result of Action

The inhibition of MmpL3 by N-Hydroxy-1H-indole-2-carboxamide can lead to potent anti-tuberculosis activity . In mouse astrocytes, the compound’s interaction with PYGB can protect against H/R injury .

Action Environment

The action of N-Hydroxy-1H-indole-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s lipophilicity may enhance its efficacy in lipid-rich environments . .

Safety and Hazards

Future Directions

The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name |

N-hydroxy-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(11-13)8-5-6-3-1-2-4-7(6)10-8/h1-5,10,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYOEKUUIVLDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212825 | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63408-86-6 | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063408866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1606821.png)

![(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1606824.png)

![7-Ethoxy-4H-benzo[1,4]thiazin-3-one](/img/structure/B1606827.png)